5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
This compound belongs to the tetrahydropyrimidinone (THPM) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a central tetrahydropyrimidinone core substituted with:
- A 4-bromobenzoyl group at position 5, introducing a heavy halogen (Br) that may enhance lipophilicity and influence reactivity.
- A hydroxy group at position 4, enabling hydrogen bonding.
- A trifluoromethyl (-CF₃) group at position 4, known to improve metabolic stability and bioavailability .
Properties
IUPAC Name |
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O4/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUZTHDFLEREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include differences in aryl substituents and functional groups, which significantly impact physical, chemical, and biological properties.
Table 1: Substituent Comparison
Physical and Spectroscopic Properties
- 4h (4-chlorophenyl analog): Higher melting point (221–223°C) due to chlorine’s polarizability .
Spectroscopic Data :
- IR Spectroscopy : Hydroxy (-OH) and carbonyl (C=O) stretches appear near 3200–3450 cm⁻¹ and 1668–1691 cm⁻¹, respectively, consistent across analogs .
- NMR : Methoxy protons in 4b resonate at δ 3.67–3.82 ppm, while bromine’s deshielding effect in the target compound may shift aromatic protons downfield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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